molecular formula C19H20ClN5O2 B2443329 5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852440-63-2

5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2443329
CAS No.: 852440-63-2
M. Wt: 385.85
InChI Key: LCTXPRASEZXDRW-UHFFFAOYSA-N
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Description

5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-14-5-7-15(8-6-14)25-18-16(11-22-25)19(27)24(13-21-18)12-17(26)23-9-3-1-2-4-10-23/h5-8,11,13H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTXPRASEZXDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolopyrimidine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , with the following molecular formula:

PropertyValue
Molecular FormulaC17_{17}H19_{19}ClN4_{4}O2_{2}
Molecular Weight344.81 g/mol
CAS Number878059-17-7

The compound features a pyrazolo-pyrimidine core with an azepane moiety, which is thought to enhance its biological activity through unique interactions with biological targets.

The biological activity of This compound is primarily attributed to its interaction with various enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, which can lead to diverse pharmacological effects:

  • Anticancer Activity : Studies have indicated that pyrazolopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.

Anticancer Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolopyrimidines, including our compound, and evaluated their anticancer properties. The study found that compounds with similar structural motifs showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of specific kinases involved in cancer cell signaling pathways .

Antimicrobial Activity

Another investigation focused on the antimicrobial potential of pyrazolopyrimidine derivatives. The results indicated that compounds similar to This compound exhibited notable activity against Gram-positive bacteria. The study emphasized the importance of substituents on the phenyl ring for enhancing antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's activity, it is essential to compare it with other related pyrazolopyrimidine derivatives:

Compound NameStructureBiological Activity
Compound AStructure AModerate anticancer activity
Compound BStructure BSignificant antimicrobial effects
This compound Structure C Promising anticancer and antimicrobial properties

This comparative analysis highlights that while other compounds exhibit specific activities, the presence of the azepane moiety in our compound may confer enhanced biological properties.

Q & A

Q. What experimental frameworks assess environmental impact during disposal?

  • Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis/photolysis) and biotic degradation (activated sludge). Quantify bioaccumulation potential via logP measurements and LC-MS/MS monitoring in model ecosystems .

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